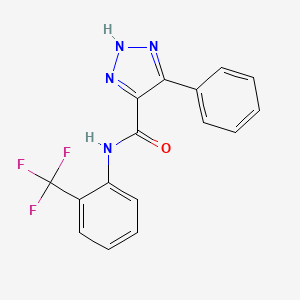

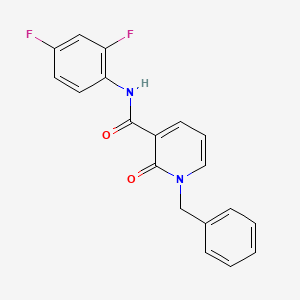

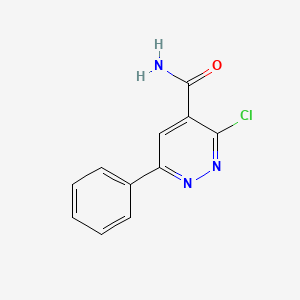

4-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Oxazoles and Triazoles : Kumar et al. (2012) describe a method for synthesizing 2-phenyl-4,5-substituted oxazoles, involving the intramolecular copper-catalyzed cyclization of functionalized enamides. This method can be applied to synthesize compounds like 4-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide and is useful for producing ester, N-substituted carboxamide, or acyl functionalities in oxazoles (Kumar et al., 2012).

Crystal Structure Analysis : L'abbé et al. (2010) analyzed the crystal structure of a similar compound, providing insights into the molecular structure and arrangement, which can be vital for understanding the properties and potential applications of this compound (L'abbé et al., 2010).

Gas Phase Properties : Wang et al. (2013) studied the gas phase properties of 1,2,3-triazoles, which is crucial for understanding the behavior of such compounds under different physical conditions. This research is relevant for the development of applications involving the gas phase processing or analysis of this compound (Wang et al., 2013).

Biological and Medicinal Applications

Antimicrobial Properties : Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated them as possible antimicrobial agents. This suggests potential applications of this compound in the field of antimicrobial drug development (Jadhav et al., 2017).

Antitumor Activity : Research by Stevens et al. (1984) on similar triazole compounds showed promising antitumor activity, suggesting a potential application of this compound in cancer research and therapy (Stevens et al., 1984).

Chemical Reactions and Derivatives : Akat'ev et al. (1992) studied the reactions of derivatives of triazole compounds, leading to the formation of various urea and thiourea derivatives. This research provides insights into the chemical reactivity and potential derivatives of this compound, which can be useful in chemical synthesis and drug design (Akat'ev et al., 1992).

Material Science and Chemistry Applications

Corrosion Protection : Bentiss et al. (2007) explored the use of 4H-triazole derivatives in corrosion protection of mild steel in hydrochloric acid, suggesting a potential application of this compound in material science, particularly in corrosion inhibition (Bentiss et al., 2007).

Lanthanide Metal–Organic Frameworks : Wang et al. (2016) developed lanthanide metal–organic frameworks using a triazole-containing ligand. This suggests possible applications in the creation of advanced materials using this compound for sensing or catalysis (Wang et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-phenyl-N-[2-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c17-16(18,19)11-8-4-5-9-12(11)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9H,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYRZMWZIUFSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)

![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)

![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)

![Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2781839.png)